Anti-cde

Description

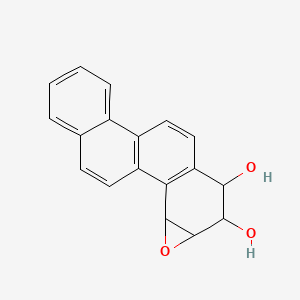

Structure

2D Structure

3D Structure

Properties

CAS No. |

67252-82-8 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |

InChI |

InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H |

InChI Key |

KPTYXJLOWLVCMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |

Synonyms |

(+-)-1 beta,2 alpha-dihydroxy-3 beta,4 beta- epoxy-1,2,3,4-tetrahydrochrysene anti-1,2-dihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene anti-CDE chrysene,2-diol-3,4-epoxide-1 chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2aalpha,3aalpha)-isomer chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-(+-)-isomer chrysene,2-diol-3,4-epoxide-1, (1alpha,2beta,2abeta,3abeta)-isomer chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2aalpha,3aalpha))-isomer chrysene,2-diol-3,4-epoxide-1, (1R-(1alpha,2beta,2abeta,3abeta))-isomer chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2aalpha,3aalpha))-isomer chrysene,2-diol-3,4-epoxide-1, (1S-(1alpha,2beta,2abeta,3abeta))-isomer chrysene-1,2-diol-3,4-epoxide-1 chrysene-1,2-diol-3,4-epoxide-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Clinical Significance of Rh CDE Antigens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Rhesus (Rh) blood group system, second only to the ABO system in clinical importance, represents a complex and highly polymorphic group of red blood cell surface antigens.[1] The five principal antigens—D, C, c, E, and e—are the primary drivers of alloimmunization, leading to significant clinical complications such as hemolytic transfusion reactions (HTR) and Hemolytic Disease of the Fetus and Newborn (HDFN).[2][3] This guide provides a comprehensive technical overview of the Rh CDE antigens, detailing their genetic basis, the pathophysiology of Rh-mediated hemolysis, and the laboratory and clinical management of Rh alloimmunization. Particular emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support research and development in transfusion medicine and obstetrics.

Introduction to the Rh Blood Group System

The Rh blood group system is encoded by two highly homologous and closely linked genes on chromosome 1: RHD and RHCE.[4][5] The RHD gene encodes the D antigen, the most immunogenic of the Rh antigens, and its presence or absence determines an individual's RhD-positive or RhD-negative status.[1][2] The RHCE gene encodes for the C, c, E, and e antigens in various combinations.[4][5] The high degree of polymorphism within these genes results in a wide array of Rh phenotypes and haplotypes, with frequencies that vary significantly across different ethnic populations.

Clinical Significance in Transfusion Medicine

In transfusion medicine, the primary clinical significance of the Rh CDE antigens lies in their potential to cause hemolytic transfusion reactions.[6] Transfusion of Rh-positive red blood cells into an Rh-negative individual who has been previously sensitized can lead to a rapid and severe immune response. The binding of IgG antibodies to the corresponding Rh antigens on the transfused red blood cells does not typically activate the complement cascade to the point of intravascular hemolysis. Instead, it opsonizes the red blood cells for extravascular destruction by macrophages in the spleen and liver.[7] This process can lead to anemia, hyperbilirubinemia, and in severe cases, renal failure and shock.[8] Therefore, accurate RhD typing of both donors and recipients is a cornerstone of safe transfusion practice. While D is the most critical, antibodies to c, E, C, and e can also cause delayed hemolytic transfusion reactions.[2]

Clinical Significance in Obstetrics: Hemolytic Disease of the Fetus and Newborn (HDFN)

The most profound clinical impact of the Rh system is in the context of pregnancy, where maternal alloimmunization to fetal Rh antigens can lead to HDFN.[9] This occurs when an RhD-negative mother carries an RhD-positive fetus. During pregnancy or delivery, fetal red blood cells can enter the maternal circulation, sensitizing the mother's immune system and leading to the production of anti-D IgG antibodies.[10][11] In subsequent pregnancies with an RhD-positive fetus, these maternal IgG antibodies can cross the placenta, bind to fetal red blood cells, and cause their destruction.[10][11]

The consequences of HDFN range from mild anemia and jaundice to severe, life-threatening hydrops fetalis, characterized by generalized edema, ascites, and heart failure.[4][12] While anti-D is the most common and severe cause of HDFN, alloantibodies against other Rh antigens, particularly anti-c, can also lead to significant fetal and neonatal morbidity.[13][14] The advent of Rh immunoglobulin (RhIG) prophylaxis has dramatically reduced the incidence of RhD alloimmunization.[15][16]

Data Presentation: Quantitative Analysis of Rh CDE Antigens

Table 1: Frequency of Major Rh Antigens in Different Populations

| Antigen | Caucasians (%) | Africans/African Americans (%) | Asians (%) | North Indians (%) |

| D | 85[17] | 92[18] | 99[18] | 92.7[10] |

| C | 68[19] | 27 | 93 | 89.6[20] |

| c | 80[19] | 96 | 47 | 57.7[20] |

| E | 29 | 22 | 39 | 17.29[20] |

| e | 98 | 98 | 96 | 95.6[20] |

Table 2: Common Rh Phenotypes and Haplotypes

| Phenotype (Wiener) | Genotype (Fisher-Race) | Caucasians (%) | Africans/African Americans (%) | Asians (%) | North Indians (%) |

| R1r | DCe/dce | 34.9[18] | 7.9 | 16.2 | 30.1[17] |

| R1R1 | DCe/DCe | 18.5[17] | 2.0[17] | 49.0 | 40.1[17] |

| rr | dce/dce | 15.1 | 7.4[17] | 0.3 | 7.4[17] |

| R2r | DcE/dce | 13.9 | 4.3 | 11.7 | 5.1[17] |

| R0r | Dce/dce | 2.0 | 34.0[17] | 1.8 | 1.5[17] |

| Haplotype (Fisher-Race) | Caucasians (%) | Africans/African Americans (%) | Asians (%) |

| DCe (R1) | 42[21] | 17 | 70[21] |

| dce (r) | 37 | 26 | 3 |

| DcE (R2) | 14 | 11 | 21 |

| Dce (R0) | 4 | 44[21] | 4 |

Table 3: Incidence and Clinical Risk of Rh Alloimmunization

| Antibody | Incidence of Non-D Alloimmunization (%) | Relative Risk of Neonatal Anemia Requiring Transfusion | Relative Risk of Neonatal Hyperbilirubinemia |

| Anti-D | N/A (Reduced by RhIG) | 34.9%[22] | 55.5%[22] |

| Anti-c | 12.3% - 15.1%[23] | 26.2%[22] | 65.2%[22] |

| Anti-E | 28.8%[23] | Lower Risk | Lower Risk |

| Anti-C | 26.3%[23] | Lower Risk | Lower Risk |

| Anti-Kell (K) | 21.1% - 22.0%[23] | 15.4%[22] | 30.0%[22] |

Table 4: Reduction in RhD Alloimmunization with RhIG Prophylaxis

| Prophylaxis Strategy | Alloimmunization Rate (%) |

| No Prophylaxis | 13 - 16[16] |

| Postpartum RhIG only | 0.5 - 1.8[16] |

| Antepartum and Postpartum RhIG | 0.14 - 0.2[15][16] |

Experimental Protocols

RhD Genotyping using Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP)

Principle: This method utilizes sequence-specific primers to amplify specific regions of the RHD and RHCE genes. The presence or absence of amplified products allows for the determination of the RhD genotype, which is particularly useful in resolving weak D or partial D phenotypes and for non-invasive prenatal determination of fetal RhD status from maternal plasma.[17]

Methodology:

-

DNA Extraction: Genomic DNA is extracted from whole blood (e.g., from a blood donor or a pregnant woman) or from cell-free fetal DNA in maternal plasma using a commercial DNA extraction kit.

-

PCR Amplification: A series of PCR reactions are set up. Each reaction contains a pair of sequence-specific primers targeting a specific exon or intron of the RHD gene, along with a control primer pair that amplifies a housekeeping gene to ensure the reaction is working.[17]

-

Thermocycling: The PCR reactions are subjected to a standard thermocycling protocol:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 60-65°C for 30 seconds (temperature is primer-dependent).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

Gel Electrophoresis: The PCR products are resolved on a 2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Interpretation: The presence of a band corresponding to the expected size of the RHD-specific amplicon indicates the presence of that part of the RHD gene. The pattern of amplification across multiple primer sets determines the RhD genotype.

Red Blood Cell Antibody Titration

Principle: Antibody titration is a semi-quantitative method used to determine the concentration of an antibody in a patient's serum or plasma. In the context of HDFN, serial dilutions of the maternal serum are tested against red blood cells with the corresponding antigen to monitor the antibody level throughout the pregnancy. A significant rise in the titer may indicate an increased risk of severe HDFN.[4]

Methodology (Tube Method):

-

Sample Preparation: A maternal serum or plasma sample is used.

-

Serial Dilutions: A series of doubling dilutions of the serum is prepared in saline (e.g., neat, 1:2, 1:4, 1:8, and so on) in labeled test tubes.[10]

-

Red Cell Preparation: A 2-5% suspension of washed red blood cells expressing the target antigen (preferably with heterozygous expression) is prepared.[4]

-

Incubation: Two drops of each serum dilution are added to a labeled test tube, followed by one drop of the red cell suspension. The tubes are incubated at 37°C for 30-60 minutes.[4]

-

Washing: The red cells are washed three to four times with saline to remove unbound antibodies.

-

Addition of Anti-Human Globulin (AHG): Two drops of AHG reagent are added to each tube.

-

Centrifugation and Reading: The tubes are centrifuged and then gently agitated to observe for agglutination. The reactions are graded from 0 (no agglutination) to 4+ (one solid agglutinate).

-

Interpretation: The antibody titer is reported as the reciprocal of the highest dilution that shows a 1+ or greater agglutination.[10]

Flow Cytometry for Quantification of Fetomaternal Hemorrhage (FMH)

Principle: Flow cytometry is a sensitive and accurate method to detect and quantify fetal red blood cells in the maternal circulation. This is crucial for determining the appropriate dose of RhIG after a potential sensitizing event. The method typically uses fluorescently labeled antibodies against the D antigen or fetal hemoglobin (HbF).[8][23]

Methodology (using Anti-D):

-

Sample Preparation: A maternal whole blood sample collected in EDTA is used.

-

Cell Washing: An aliquot of the blood is washed with phosphate-buffered saline (PBS) to remove plasma and platelets.[8]

-

Antibody Staining: The washed red blood cells are incubated with a fluorescently labeled monoclonal anti-D antibody (e.g., FITC-conjugated anti-D) for 30 minutes at room temperature.[8]

-

Washing: The cells are washed again to remove unbound antibody.

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The instrument excites the fluorescent dye and detects the emitted light, allowing for the differentiation and counting of D-positive (fetal) and D-negative (maternal) red blood cells. A minimum of 50,000 to 100,000 events are typically acquired for accurate quantification.

-

Data Analysis and Calculation: The percentage of D-positive cells is determined. The volume of the fetal bleed is then calculated using a standard formula that accounts for the maternal blood volume and the difference in size between fetal and adult red blood cells.

Mandatory Visualizations

Signaling Pathway of Red Blood Cell Destruction

Caption: Fc-gamma receptor-mediated phagocytosis of an IgG-opsonized erythrocyte by a macrophage.

Experimental Workflow: RhD Genotyping

Caption: Workflow for determining RhD genotype using PCR with sequence-specific primers (PCR-SSP).

Clinical Workflow: Management of an RhD-Negative Pregnancy

Caption: Clinical management workflow for an unsensitized RhD-negative pregnant woman.

Conclusion

The clinical significance of the Rh CDE antigens is vast, impacting both transfusion medicine and obstetric care. A thorough understanding of the genetic basis, population frequencies, and pathophysiology of Rh alloimmunization is critical for the development of improved diagnostic and therapeutic strategies. The continued implementation of robust laboratory testing protocols and adherence to clinical management guidelines, such as RhIG prophylaxis, are essential for minimizing the risks associated with Rh incompatibility. This guide provides a foundational resource for researchers and clinicians working to further mitigate the clinical consequences of the Rh blood group system.

References

- 1. Guideline No. 448: Prevention of Rh D Alloimmunization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]

- 3. aabb.org [aabb.org]

- 4. youtube.com [youtube.com]

- 5. jhpr.ir [jhpr.ir]

- 6. b-s-h.org.uk [b-s-h.org.uk]

- 7. backend.ih-area.bio-rad.com [backend.ih-area.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. obgyn.columbia.edu [obgyn.columbia.edu]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Hemolytic Disease of the Fetus and Newborn - MediaLab [medialab.com]

- 12. RHD/CE typing by polymerase chain reaction using sequence-specific primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FcγRI and FcγRIII on splenic macrophages mediate phagocytosis of anti-glycoprotein IIb/IIIa autoantibody-opsonized platelets in immune thrombocytopenia | Haematologica [haematologica.org]

- 14. angelsguidelines.com [angelsguidelines.com]

- 15. sequencing.com [sequencing.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. cusabio.com [cusabio.com]

- 18. Fetomaternal Hemorrhage and Laboratory Methods for its Determination | Article | GLOWM [glowm.com]

- 19. researchgate.net [researchgate.net]

- 20. aabb.org [aabb.org]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. cytometry.org [cytometry.org]

Function of Rh proteins in red blood cell membrane.

An In-depth Technical Guide on the Core Functions of Rh Proteins in the Red Blood Cell Membrane

Introduction

The Rhesus (Rh) blood group system is of paramount importance in transfusion medicine and clinical hematology.[1][2] Beyond its role in defining blood compatibility, the Rh protein complex is a critical structural and functional component of the red blood cell (RBC) membrane.[3][4] This complex is primarily composed of the RhD and RhCE proteins, which carry the major Rh antigens, and the Rh-associated glycoprotein (RhAG), a close homologue essential for the expression and membrane targeting of the Rh antigens.[1][2][4] Together with associated proteins like CD47, Landsteiner-Wiener (LW) glycoprotein, and Glycophorin B (GPB), they form a core complex that performs dual roles: ensuring the mechanical stability and integrity of the erythrocyte membrane and facilitating the transport of key gases like ammonia and carbon dioxide.[3][4][5] The absence of these proteins, a condition known as Rh-null syndrome, leads to significant RBC abnormalities, including altered shape, increased fragility, and chronic hemolytic anemia, underscoring the physiological importance of the Rh complex.[1][6][7]

Dual Functions of the Rh Protein Complex

The functions of the Rh protein complex can be broadly categorized into two critical areas: maintaining the structural integrity of the red blood cell membrane and mediating the transport of specific solutes and gases.

Maintenance of Red Blood Cell Membrane Integrity

The Rh complex is a key contributor to the structural stability and characteristic biconcave shape of erythrocytes.[1][3][5] It achieves this by forming a bridge between the lipid bilayer and the underlying spectrin-based cytoskeleton. This connection is mediated through interactions with ankyrin and protein 4.2.[3][4][5]

Individuals with Rh-null syndrome, who lack the entire Rh complex, exhibit red blood cells with significant morphological and functional abnormalities.[1][6] These include:

-

Stomatocytosis and Spherocytosis : The RBCs display an abnormal shape, appearing as "mouth-like" cells (stomatocytes) or spheres (spherocytes) instead of biconcave discs.[8][9][10]

-

Increased Osmotic Fragility : The cells are more susceptible to lysis in hypotonic solutions.[1][6][8]

-

Reduced Lifespan : The structural defects lead to premature destruction of the red blood cells, resulting in a mild-to-moderate chronic hemolytic anemia.[1][6][11]

-

Altered Membrane Properties : Rh-null cells show abnormal phospholipid organization, altered cell volume, and defective cation fluxes.[9][12]

These findings collectively demonstrate that the Rh complex is indispensable for the mechanical resilience and durability of the red blood cell as it navigates the circulatory system.[3][4]

Gas and Solute Transport: The Role of RhAG

While the RhD and RhCE proteins are primarily known for their antigenic properties and are considered unlikely to have a transport function, their homologue, RhAG, has been identified as a specific gas channel.[13] Functional studies have established that RhAG facilitates the transport of ammonia (NH3) and carbon dioxide (CO2) across the erythrocyte membrane.[3][13][14][15]

-

Ammonia (NH3/NH4+) Transport : Functional analyses in various systems, including yeast and Xenopus oocytes, have shown that RhAG can mediate ammonium transport.[3][16][17] Studies on human red blood cells indicate that RhAG facilitates the movement of the neutral NH3 gas.[3][18] This function is crucial for trapping ammonia within red blood cells for safe transport to detoxifying organs like the liver and kidneys, thereby contributing to the regulation of systemic acid-base balance.[3][5]

-

Carbon Dioxide (CO2) Transport : Research has demonstrated that RhAG functions as a CO2 channel.[13][14][15] In normal red blood cells, CO2 permeability is attributed to both Aquaporin-1 (AQP1) and the Rh complex. In RBCs lacking the Rh complex (Rh-null), CO2 permeability is significantly reduced by about 50%, a value similar to the reduction seen in cells lacking AQP1.[14][15] This suggests that RhAG is responsible for a substantial portion of the CO2 transport across the red cell membrane, a critical step in respiratory gas exchange.[14][15][19]

Quantitative Data on Rh Protein Function

The following tables summarize key quantitative findings from studies investigating the transport functions of the Rh complex.

Table 1: Carbon Dioxide (CO2) Permeability in Human Red Blood Cells

| Cell Type | P(CO2) (cm/s) | Reduction Compared to Normal | Reference |

|---|---|---|---|

| Normal RBCs | ~0.15 | - | [14][15] |

| Rh-null RBCs (lacking Rh complex) | 0.07 ± 0.02 | ~53% | [14][15] |

| AQP-1-null RBCs (lacking Aquaporin-1) | Similar to Rh-null | ~50% |[14][15] |

Table 2: Ammonia Analogue (Methylammonium) Transport in Red Blood Cell Ghosts

| Ghost Type | Solute | Alkalinization Rate Constant (s⁻¹) | % Reduction Compared to Control | Reference |

|---|---|---|---|---|

| Control | Methylammonium | 0.95 ± 0.08 | - | [20] |

| Rh-null | Methylammonium | ~0.06 | ~94% | [20] |

| Control | Ammonium | 6.5 ± 0.3 | - | [20] |

| Rh-null | Ammonium | ~2.6 | ~60% |[20] |

Table 3: General Characteristics of Rh Proteins

| Protein | Size / Structure | Copies per RBC | Function | Reference |

|---|---|---|---|---|

| RhD/RhCE | ~30 kDa, 12 transmembrane domains | 100,000 - 200,000 | Antigen presentation, Structural integrity | [1][5][21] |

| RhAG | ~50 kDa, Glycosylated, 12 transmembrane domains | ~200,000 | NH3/CO2 transport, Rh antigen expression |[2][5][22] |

Experimental Protocols

Mass Spectrometric Measurement of CO2 Permeability

This method is used to determine the rate of CO2 entry into red blood cells.

-

Principle : The technique relies on measuring the rate of isotopic exchange between intracellular and extracellular compartments. Red blood cells containing carbonic anhydrase are rapidly mixed with a solution containing ¹⁸O-labeled bicarbonate (HC¹⁸O¹⁶O₂).

-

Methodology :

-

Intracellular carbonic anhydrase catalyzes the dehydration of bicarbonate to CO2, which then diffuses out of the cell.

-

Simultaneously, extracellular unlabeled CO2 diffuses into the cell, is hydrated to bicarbonate, and the ¹⁸O isotope is lost from the labeled species.

-

A mass spectrometer connected to the reaction chamber via a specialized membrane inlet continuously measures the concentration of ¹⁸O-labeled CO2 in the extracellular medium.

-

The rate of disappearance of the ¹⁸O-labeled CO2 signal is used to calculate the membrane permeability to CO2 (P(CO2)).[14]

-

-

Application : This protocol was used to demonstrate that P(CO2) is significantly reduced in Rh-null red blood cells compared to normal controls.[14][15]

Stopped-Flow Fluorimetry for NH3/CH3NH2 Transport

This technique measures the transport of ammonia or its analogues (like methylamine, CH3NH2) by monitoring rapid changes in intracellular pH (pHi).[20]

-

Principle : The influx of neutral NH3 or CH3NH2 into RBC ghosts causes a rapid intracellular alkalinization (increase in pHi). The rate of this pH change is directly proportional to the rate of transport across the membrane.

-

Methodology :

-

Red blood cell ghosts are prepared and loaded with a pH-sensitive fluorescent dye.

-

The ghosts are rapidly mixed with a solution containing an inwardly directed gradient of ammonium or methylammonium in a stopped-flow apparatus.

-

The fluorescence of the intracellular dye is monitored over time using a fluorimeter.

-

The initial rate of fluorescence change is converted into a rate constant for the alkalinization phase, reflecting the influx of the neutral amine.[18][20]

-

-

Application : This method has shown that the rate of alkalinization is dramatically reduced in Rh-null ghosts, confirming the major role of RhAG in NH3 transport.[20]

Yeast Complementation Assay for Ammonium Transport

This genetic approach provides functional evidence for the transport capabilities of Rh proteins.

-

Principle : A yeast strain is genetically engineered to be deficient in its own ammonium transporters (Mep proteins). This mutant strain is unable to grow on a medium with low concentrations of ammonium as the sole nitrogen source.

-

Methodology :

-

The gene encoding a human Rh protein (e.g., RHAG) is introduced into the ammonium transport-deficient yeast mutant.

-

The transformed yeast cells are plated on a medium containing a low concentration of ammonium.

-

If the human protein is a functional ammonium transporter, it will "complement" the yeast's genetic defect, allowing the cells to take up ammonium and grow.

-

Control yeast (transformed with an empty vector) will fail to grow under the same conditions.[17]

-

-

Application : This assay was one of the first to provide direct experimental evidence that RhAG functions as an ammonium transporter.[17]

Visualizations: Pathways and Workflows

References

- 1. The Rh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Rh proteins: key structural and functional components of the red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure and Function of the Rh antigen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rh deficiency syndrome | About the Disease | GARD [rarediseases.info.nih.gov]

- 7. Orphanet: Rh deficiency syndrome [orpha.net]

- 8. Red cell membrane and cation deficiency in Rh null syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecommons.aku.edu [ecommons.aku.edu]

- 10. researchgate.net [researchgate.net]

- 11. byolacademy.com [byolacademy.com]

- 12. Rhnull human erythrocytes have an abnormal membrane phospholipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, function and significance of Rh proteins in red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RhAG protein of the Rhesus complex is a CO2 channel in the human red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Reactome | RHAG transports CO2 from cytosol to extracellular region [reactome.org]

- 20. Role of RhAG and AQP1 in NH3 and CO2 gas transport in red cell ghosts: a stopped-flow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RHAG - Wikipedia [en.wikipedia.org]

- 22. genecards.org [genecards.org]

The Immunogenicity of CDE Antigens: A Technical Guide for Transfusion Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rh blood group system, with its highly polymorphic and immunogenic antigens, stands as a cornerstone of transfusion medicine. Second only to the ABO system in clinical significance, the Rh system, primarily the C, D, and E antigens (collectively, CDE antigens), is a major cause of hemolytic transfusion reactions and hemolytic disease of the fetus and newborn (HDFN). Understanding the nuances of CDE antigen immunogenicity is paramount for ensuring transfusion safety, developing effective alloimmunization prevention strategies, and advancing novel therapeutics. This technical guide provides an in-depth exploration of the immunogenicity of CDE antigens, detailing quantitative data, experimental protocols, and the underlying immunological pathways.

Quantitative Analysis of CDE Antigen Immunogenicity

The immunogenicity of Rh antigens is not uniform. A well-established hierarchy exists, with the D antigen being the most potent immunogen. The generally accepted order of immunogenicity is D > c > E > C > e.[1][2] This hierarchy is reflected in the frequency of alloantibody formation in transfusion recipients.

Several factors influence the rate of alloimmunization, including the specific antigen exposure, the dose of red blood cells (RBCs) transfused, the immune status of the recipient, and the patient's underlying condition.[3] Patients with sickle cell disease (SCD) and thalassemia, who often require chronic transfusions, are at a particularly high risk of alloimmunization.[4][5][6]

Table 1: Comparative Immunogenicity and Alloimmunization Rates of Rh CDE Antigens

| Antigen | Relative Immunogenicity | Alloimmunization Rate (per 100 units transfused) in Chronically Transfused Patients | Notes |

| D | Highest | Variable, but significant in D-negative individuals exposed to D-positive RBCs.[7] | Prophylactic matching for D is standard practice, significantly reducing anti-D alloimmunization. |

| c | High | 0.77% (overall for all RBC alloantibodies in one study, with anti-c being the most common)[8] | A significant cause of alloimmunization, particularly in D-positive individuals.[1] |

| E | Moderate to High | 0.26 (overall for alloantibodies in thalassemia patients receiving C, E, K matched units, with anti-E being a frequent finding)[5][6] | Anti-E is one of the most frequently encountered Rh alloantibodies.[3] |

| C | Moderate | Data often combined with other Rh antibodies. A study on thalassemia patients receiving C, E, K matched units still found instances of anti-C formation.[5][6] | Less immunogenic than D and c. |

| e | Lowest | Lower incidence, but can be clinically significant. Patients with certain RHCE variant alleles show higher rates of anti-e formation.[4][9] | The high prevalence of the 'e' antigen in most populations means that alloimmunization is less common. |

Note: Alloimmunization rates can vary significantly based on the patient population, the extent of antigen matching, and the methodologies used for antibody detection.

Experimental Protocols for Assessing CDE Antigen Immunogenicity

A suite of serological and molecular techniques is employed to determine Rh phenotypes, detect alloantibodies, and ensure transfusion compatibility.

Serological Techniques

1. Rh Phenotyping (Tube Agglutination Method)

-

Principle: This method detects the presence or absence of specific Rh antigens on the surface of red blood cells by observing agglutination when mixed with corresponding antisera.

-

Methodology:

-

A 3-5% suspension of washed patient or donor red blood cells is prepared in saline.

-

One drop of the RBC suspension is added to a labeled test tube containing one to two drops of specific anti-sera (e.g., anti-D, anti-C, anti-c, anti-E, anti-e).

-

The tubes are centrifuged at a calibrated speed and time to facilitate agglutination.

-

The cell button at the bottom of the tube is gently resuspended and examined macroscopically and microscopically for agglutination. The presence of agglutination indicates a positive result.

-

2. Weak D Testing (Indirect Antiglobulin Test - IAT)

-

Principle: To detect weak expression of the D antigen that may not be apparent in direct agglutination tests. This is crucial for blood donors to prevent alloimmunization in D-negative recipients.

-

Methodology:

-

Red cells that test negative for D in initial testing are incubated with anti-D IgG at 37°C.

-

The cells are then washed with saline to remove unbound antibodies.

-

Anti-Human Globulin (AHG) is added, which will bind to any IgG antibodies attached to the red cells.

-

The tube is centrifuged and examined for agglutination. Agglutination indicates a positive result for weak D.

-

3. Antibody Screening and Identification

-

Principle: To detect and identify clinically significant antibodies in a patient's serum or plasma using a panel of commercially prepared group O red cells with known antigen profiles.

-

Methodology:

-

Patient serum/plasma is incubated with screening cells at 37°C.

-

An IAT is performed.

-

If agglutination occurs, the specificity of the antibody is determined by testing the patient's serum against a larger panel of reagent red cells.

-

The pattern of reactivity is compared to the antigen profiles of the panel cells to identify the specific antibody.

-

4. Crossmatching

-

Principle: The final compatibility test before transfusion, where donor red blood cells are tested against the recipient's serum to detect any antibodies that could cause a transfusion reaction.

-

Methodology (Major Crossmatch):

-

Two drops of the recipient's serum are mixed with one drop of a 3-5% suspension of the donor's red blood cells.

-

The mixture is incubated and then subjected to an IAT.

-

The absence of agglutination or hemolysis indicates compatibility.

-

Molecular Techniques

1. Rh Genotyping (PCR-SSP)

-

Principle: Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) is used to determine the genetic makeup of the RHD and RHCE genes, allowing for a more precise prediction of the Rh phenotype, especially in cases with weak or variant antigen expression.

-

Methodology:

-

Genomic DNA is extracted from a blood sample.

-

A series of PCR reactions are performed, each containing a pair of primers specific for a particular Rh allele.

-

The presence or absence of a PCR product (amplicon) in each reaction is determined by gel electrophoresis.

-

The pattern of amplification across the different primer sets reveals the individual's Rh genotype.

-

Immunological Pathways and Workflows

The immune response to CDE antigens is a complex process involving both innate and adaptive immunity. Understanding these pathways is crucial for developing strategies to mitigate alloimmunization.

Signaling Pathways in Rh Alloimmunization

The initiation of an immune response to transfused RBCs involves the recognition of foreign antigens by the recipient's immune system. For T-cell dependent antigens like those in the Rh system, this typically involves the following steps:

-

Antigen Presentation: Donor RBCs are cleared by antigen-presenting cells (APCs), such as dendritic cells, in the spleen and liver. The Rh proteins are processed, and peptides are presented on MHC class II molecules.

-

T-Cell Activation: Naive CD4+ T-helper cells recognize the peptide-MHC II complex on the APCs via their T-cell receptor (TCR). Co-stimulatory signals are also required for full T-cell activation.

-

B-Cell Activation: B cells with B-cell receptors (BCRs) specific for the Rh antigen bind to the intact antigen on the RBC surface. The B cell then internalizes and processes the antigen, presenting peptides on its MHC class II molecules.

-

T-Cell Help and B-Cell Differentiation: The activated T-helper cell recognizes the same peptide-MHC II complex on the B cell and provides "help" through cell-to-cell contact and the release of cytokines (e.g., IL-4, IL-5, IL-6).

-

Antibody Production: This T-cell help stimulates the B cell to differentiate into plasma cells, which produce and secrete large quantities of IgG antibodies against the specific Rh antigen.

References

- 1. arup.utah.edu [arup.utah.edu]

- 2. Rh | Australian Red Cross Lifeblood [lifeblood.com.au]

- 3. researchgate.net [researchgate.net]

- 4. RH genotypes and red cell alloimmunization rates in chronically transfused patients with sickle cell disease: A multisite study in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Rh alloimmunization in chronically transfused patients with thalassemia receiving RhD, C, E, and K matched transfusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The RH system - NHS Blood Donation [blood.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. RH genotypes and red cell alloimmunization rates in chronically transfused patients with sickle cell disease: A multisite study in the US - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Anti-CDE in Identifying Clinically Significant Antibodies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Rh blood group system, with its highly immunogenic antigens, is of paramount importance in transfusion medicine and obstetrics. Reagents containing a combination of antibodies to the primary Rh antigens—D, C, and E (collectively termed Anti-CDE)—serve as a critical initial tool in Rh phenotyping. While this compound reagents provide a composite picture, the identification of the specific antibodies an individual may have formed (such as anti-D, anti-C, anti-c, anti-E, or anti-e) is crucial for preventing severe clinical consequences. These antibodies are deemed clinically significant due to their proven capacity to cause hemolytic transfusion reactions (HTRs) and Hemolytic Disease of the Fetus and Newborn (HDFN). This guide provides a detailed overview of the Rh system, the function of this compound reagents, the clinical significance of the corresponding antibodies, and the laboratory protocols used for their definitive identification.

The Rhesus (Rh) Blood Group System

The Rh system is one of the most complex and polymorphic human blood group systems, comprising over 50 distinct antigens. The five principal and most clinically relevant antigens are D, C, c, E, and e. These antigens are encoded by two closely linked and highly homologous genes on chromosome 1:

-

RHD , which encodes the D antigen. Its presence or absence determines the Rh-positive or Rh-negative status.

-

RHCE , which encodes for the C, c, E, and e antigens in various combinations (e.g., Ce, ce, cE, CE).

The D antigen is the most immunogenic, meaning it is the most likely to provoke an immune response if introduced into an individual who lacks it. Approximately 80% of D-negative individuals will produce anti-D if exposed to a single unit of D-positive red blood cells. The c and E antigens follow in immunogenicity.

Genetic Inheritance and Haplotypes

The combination of RHD and RHCE genes inherited from each parent determines an individual's Rh phenotype. These inherited gene complexes are known as haplotypes. The eight most common haplotypes are summarized below.

Caption: Genetic basis of the Rh blood group system.

Antigen and Phenotype Frequencies

The prevalence of the five main Rh antigens and the resulting phenotypes varies significantly across different ethnic populations. This diversity is a critical consideration in transfusion medicine, especially for patients requiring ongoing transfusion support, as it impacts the probability of alloimmunization and the availability of antigen-negative blood units.

Table 1: Frequency of Principal Rh Antigens in a Donor Population (%)

| Antigen | Caucasian | Black | Asian |

|---|---|---|---|

| D | 85 | 92 | 99 |

| C | 68 | 27 | 93 |

| c | 80 | 96 | 47 |

| E | 29 | 22 | 39 |

| e | 98 | 98 | 96 |

Data compiled from various sources, including the American Red Cross and NCBI.

Table 2: Common Rh Haplotype Frequencies (%)

| Haplotype (Wiener) | Genotype (Fisher-Race) | Caucasian | Black | Asian |

|---|---|---|---|---|

| R¹ | DCe | 42 | 17 | 70 |

| r | dce | 37 | 26 | 3 |

| R² | DcE | 14 | 11 | 21 |

| R⁰ | Dce | 4 | 44 | 3 |

| r' | dCe | 2 | 2 | 2 |

| r'' | dcE | 1 | <1 | <1 |

| Rz | DCE | <0.1 | <1 | <1 |

| ry | dCE | <0.1 | <1 | <1 |

Data compiled from various sources.

Role and Composition of this compound Reagents

This compound is a reagent used in immunohematology for the simultaneous, qualitative detection of the C, D, and E antigens on human red blood cells. It is a polyclonal or monoclonal antibody preparation containing a mixture of:

-

Anti-D: Detects the presence of the D antigen.

-

Anti-C: Detects the presence of the C antigen.

-

Anti-E: Detects the presence of the E antigen.

A positive agglutination reaction with an this compound reagent indicates the presence of one or more of these antigens (C, D, or E). A negative reaction generally indicates the absence of all three. This reagent is primarily used as a screening tool. It does not differentiate which specific antigen(s) are present, nor does it detect the c or e antigens. For definitive antibody identification and patient-donor matching, monospecific antisera (e.g., anti-C, anti-c, anti-D, anti-E, anti-e) are required.

Clinical Significance of Rh System Antibodies

An antibody is considered clinically significant if it can cause either a hemolytic transfusion reaction or Hemolytic Disease of the Fetus and Newborn. All Rh system antibodies (anti-D, -C, -c, -E, -e) are considered clinically significant. They are typically IgG immunoglobulins, which can cross the placenta and are most reactive at 37°C (body temperature).

-

Hemolytic Transfusion Reactions (HTRs): Occur when a patient is transfused with red blood cells carrying an antigen for which they have a corresponding antibody. This leads to the destruction of the transfused red cells, which can be immediate (intravascular) or delayed (extravascular).

-

Hemolytic Disease of the Fetus and Newborn (HDFN): Occurs when a pregnant woman has an IgG antibody against an antigen present on the fetal red blood cells (inherited from the father). The maternal antibodies cross the placenta and destroy the fetal red cells, leading to anemia, hyperbilirubinemia, and in severe cases, hydrops fetalis.

Anti-D and anti-c are known to cause the most severe forms of HDFN, while anti-C, anti-E, and anti-e typically cause mild to moderate disease.

Table 3: Prevalence of Clinically Significant Alloantibodies in Obstetric Patients

| Antibody Specificity | Frequency in D-Positive Patients | Frequency in D-Negative Patients | Overall Rank |

|---|---|---|---|

| Anti-E | 37.8% | 8.0% | 1 |

| Anti-D | N/A | 80.0% | 2 |

| Anti-K (Kell) | 19.5% | N/A | 3 |

| Anti-C | N/A | 44.0% | 4 |

| Anti-c | (less common) | (less common) | - |

Data adapted from a 5-year study at a tertiary-care facility.

Experimental Protocols for Antibody Identification

The identification of clinically significant antibodies is a stepwise process that begins with an antibody screen and proceeds to identification using a panel of characterized red blood cells if the screen is positive.

Antibody Screening and Identification Workflow

The overall process ensures that any detected antibodies are identified so that antigen-negative blood components can be provided to the patient.

Caption: Workflow for antibody screening and identification.

Protocol: Red Blood Cell Phenotyping (Tube Method)

This protocol is used to determine the presence or absence of specific Rh antigens (C, c, D, E, e) on a patient's or donor's red blood cells using monospecific antisera.

Materials:

-

Patient/donor EDTA whole blood sample

-

Monospecific antisera (e.g., Anti-C, Anti-c, Anti-D, Anti-E, Anti-e) and appropriate Rh control

-

Isotonic saline

-

Glass test tubes (12 x 75 mm)

-

Serologic centrifuge

-

Pipettes

-

Incubator (37°C)

-

Microscope (optional, for weak reactions)

Procedure:

-

Prepare a 2-5% Red Cell Suspension:

-

Label a test tube with the patient/donor identifier.

-

Add 2-4 drops of whole blood to the tube.

-

Wash the cells by filling the tube with isotonic saline, centrifuging for 1 minute at 1000 rcf, and decanting the supernatant. Repeat 2-3 times.

-

After the final wash, resuspend the red cell button in saline to achieve a final concentration of 2-5% (visually, a cherry-red color).

-

-

Test Setup:

-

Label a new set of test tubes, one for each antiserum being tested (e.g., "Anti-D," "Anti-C") and one for the control.

-

Add one drop of the appropriate antiserum to each corresponding tube.

-

Add one drop of the prepared red cell suspension to each tube.

-

-

Incubation and Centrifugation:

-

Gently mix the contents of each tube.

-

Centrifuge immediately for 20 seconds at 1000 rcf for IgM antisera (most Anti-D).

-

For IgG antisera (some Anti-C, c, E, e), incubate at 37°C for 15-30 minutes, then centrifuge as above. Note: The indirect antiglobulin test (IAT) phase may be required for some IgG antibodies.

-

-

Reading and Interpretation:

-

Gently resuspend the red cell button by tapping or tilting the tube.

-

Observe for agglutination (clumping) macroscopically.

-

Grade the reaction from 0 (no agglutination) to 4+ (solid agglutinate).

-

Positive Result: Agglutination indicates the presence of the corresponding antigen.

-

Negative Result: No agglutination indicates the absence of the antigen.

-

Invalid Result: If the control tube shows agglutination, the test is invalid, possibly due to autoantibodies or protein abnormalities.

-

Protocol: Antibody Identification Panel

This procedure is performed when the antibody screen is positive to determine the specific antibody(ies) present in the patient's plasma.

Materials:

-

Patient plasma

-

Reagent Red Cell Panel (a set of 11 to 20 group O vials with known antigen profiles)

-

Enhancement media (e.g., LISS)

-

Anti-Human Globulin (AHG) reagent

-

IgG-sensitized check cells

-

Standard materials from the phenotyping protocol

Procedure:

-

Panel Setup:

-

Label test tubes corresponding to each panel cell vial and an "Auto Control" tube.

-

Add 2 drops of patient plasma to each labeled tube.

-

-

Cell Addition and Incubation:

-

Add 1 drop of the corresponding panel cells to each tube.

-

Add 1 drop of the patient's own 2-5% red cell suspension to the Auto Control tube.

-

Add 2 drops of LISS to each tube, mix, and incubate at 37°C for 15-30 minutes.

-

-

Washing and AHG Phase:

-

Wash all tubes 3-4 times with isotonic saline, decanting the supernatant completely after each wash.

-

Add 2 drops of AHG reagent to each tube.

-

Centrifuge for 20 seconds at 1000 rcf.

-

-

Reading and Interpretation:

-

Gently resuspend the cell button and read macroscopically for agglutination, grading any positive reactions.

-

Add 1 drop of check cells to all negative tubes. Centrifuge and read again. Agglutination must be present for the negative results to be valid.

-

-

Panel Analysis (The "Rule-Out" Method):

-

Step 1: In each row where the patient's plasma was non-reactive (0), cross out any antigens present on that panel cell. It is best practice to only cross out antigens that are expressed homozygously (e.g., Jk(a+b-)) to avoid missing weak antibodies that show dosage.

-

Step 2: After performing the rule-out for all non-reactive cells, examine the remaining antigens that have not been crossed out.

-

Step 3: Look for a pattern. The remaining antigen(s) should match the pattern of reactivity seen in the positive cells. For example, if the plasma reacted with cells #3 and #6, and after the rule-out process only the E antigen remains, then anti-E is the likely antibody.

-

Step 4 (Confirmation): The identification is confirmed if the patient's plasma reacts with at least three cells positive for the antigen and is non-reactive with at least three cells negative for the antigen. The patient's own red cells should also be phenotyped and confirmed to be negative for the identified antigen.

-

Logical Interpretation of an Antibody Panel

The process of interpreting a panel is a logical exercise of exclusion and pattern matching.

A Technical Guide to the Discovery and History of the Rhesus Blood Group System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Rhesus (Rh) blood group system marked a pivotal moment in transfusion medicine and immunology, second only to the discovery of the ABO system. This guide provides a comprehensive technical overview of the seminal experiments that led to its identification, the elucidation of its complex genetic basis, and its profound clinical implications, particularly concerning Hemolytic Disease of the Fetus and Newborn (HDFN). We detail the experimental protocols that were foundational to its discovery and are still relevant in modern immunohematology. Furthermore, this document presents key quantitative data in structured tables and employs Graphviz diagrams to illustrate critical experimental workflows, genetic theories, and pathophysiological pathways, offering an in-depth resource for researchers and professionals in the field.

The Seminal Discovery: Landsteiner and Wiener's Experiments

In 1940, Karl Landsteiner and Alexander Wiener reported the discovery of a new blood group antigen.[1][2] Their work was prompted by the continued occurrence of hemolytic transfusion reactions even when ABO-compatible blood was used, and the unexplained etiology of erythroblastosis fetalis (now known as HDFN).[1][3]

Their experiments involved immunizing rabbits and guinea pigs with the red blood cells (RBCs) of Rhesus macaque monkeys (Macaca mulatta).[1][4] The resulting animal serum, containing polyclonal antibodies, was then tested against human RBCs. The researchers observed that this "anti-Rhesus" serum agglutinated the RBCs of approximately 85% of the human subjects tested (Caucasian population in New York).[1] This led to the classification of human blood into "Rh-positive" (agglutination observed) and "Rh-negative" (no agglutination).[1][5] This newly identified antigen was named the "Rh factor."[1]

It was later discovered that the antibody produced in rabbits against Rhesus monkey RBCs (anti-LW, for Landsteiner and Wiener) was different from the human antibody responsible for HDFN (anti-D).[6][7] However, the "Rh" terminology was already widely adopted and remains in use today to describe the human blood group system.[8]

Experimental Protocol: Initial Animal Immunization and Agglutination Assay

The foundational experiment, while not documented with the detail of modern protocols, can be reconstructed as follows:

-

Immunogen Preparation: Red blood cells were collected from Rhesus macaque monkeys. The cells were washed multiple times in a sterile saline solution to remove plasma proteins.

-

Animal Immunization: A suspension of the washed Rhesus RBCs was injected into rabbits and/or guinea pigs. This process was repeated over a period of weeks to elicit a robust immune response and generate high-titer polyclonal antibodies against the monkey RBC antigens.[1]

-

Serum Collection: Blood was drawn from the immunized animals. The blood was allowed to clot, and the serum, containing the anti-Rhesus antibodies, was separated and collected.

-

Human RBC Preparation: Blood samples were obtained from human volunteers. The RBCs were washed in saline and prepared as a 2-5% cell suspension.

-

Agglutination Assay:

-

One drop of the rabbit anti-Rhesus serum was mixed with one drop of a human RBC suspension on a slide or in a small test tube.[5]

-

The mixture was incubated at room temperature and observed for macroscopic agglutination (clumping).

-

The results were correlated with the ABO and MN blood types of the human subjects, demonstrating that the Rh factor was an independent blood group system.[5]

-

Elucidation of the Rh System's Complexity

Subsequent research revealed that the Rh system was far more complex than a single antigen. Two main genetic theories were proposed to explain the inheritance patterns of the observed antigens.

-

Fisher-Race Theory: This theory, now known to be a more accurate representation, postulated three closely linked genes on chromosome 1: D/d, C/c, and E/e.[7][9] Each gene was thought to produce a corresponding antigen (e.g., the C gene produces the C antigen). The "d" allele was considered hypothetical, representing the absence of the D antigen.[9]

-

Wiener Theory: This competing theory proposed a single gene at one locus that produced an "agglutinogen" containing multiple blood factors.[9] For example, the R¹ gene was thought to produce an agglutinogen with factors Rh₀ (D), rh' (C), and hr'' (e).[10]

DNA analysis eventually showed that two highly homologous and closely linked genes, RHD and RHCE, on chromosome 1 encode the Rh proteins.[9][11] This confirmed elements of both theories: there are two genes (not three as in Fisher-Race, nor one as in Wiener), but the RHCE gene is responsible for producing both C/c and E/e antigens, supporting Wiener's concept of a single gene producing multiple specificities.[9] The D-negative phenotype in Caucasians is most commonly due to a complete deletion of the RHD gene.[12][13]

The Genetic and Molecular Basis of the Rh System

The Rh blood group locus on the short arm of chromosome 1 consists of two genes, RHD and RHCE, arranged in a tail-to-tail orientation.[9][11] These genes are highly homologous, suggesting they arose from a gene duplication event.[11] They encode transmembrane proteins that form a core complex in the RBC membrane with the Rh-associated glycoprotein (RhAG).[9][14]

-

RHD Gene: Encodes the RhD protein, which carries the D antigen. The presence or absence of a functional RHD gene determines the RhD-positive or RhD-negative phenotype.[9]

-

RHCE Gene: Encodes the RhCE protein. Allelic variations in this gene produce the C, c, E, and e antigens. The C/c polymorphism is determined by four amino acid changes, while the E/e polymorphism results from a single amino acid substitution (Pro226Ala).[15]

The D-negative phenotype has different molecular bases across populations:

-

Caucasians: Primarily caused by a complete deletion of the RHD gene.[12][13]

-

Africans: Often caused by an inactive RHD pseudogene (RHDΨ) or by hybrid genes.[12][16]

-

Asians: A significant portion of D-negative phenotypes are due to gene deletions, but other mechanisms like hybrid genes and the Del phenotype are also common.[12][17]

Data Presentation: Rh Antigen and Haplotype Frequencies

The frequencies of Rh antigens and haplotypes vary significantly among different ethnic populations. This data is critical for transfusion medicine and population genetics.

| Antigen/Haplotype | Caucasians (%) | Africans (%) | Asians (%) | Reference(s) |

| D Positive | 85 | 92 | 99 | [8][18] |

| D Negative | 15 | 8 | 1 | [8] |

| C | 68 | 27 | 93 | [19] |

| c | 80 | 96 | 47 | [19] |

| E | 29 | 22 | 39 | [19] |

| e | 98 | 98 | 96 | [19] |

| DCe (R¹) | 42 | 17 | 70 | [8] |

| dce (r) | 37 | 26 | 3 | [10] |

| Dce (R⁰) | 4 | 44 | 3 | [8] |

| DcE (R²) | 14 | 11 | 21 | [10] |

Frequencies are approximate and can vary within populations.

Clinical Significance: Hemolytic Disease of the Fetus and Newborn (HDFN)

The primary clinical significance of the Rh system is its role in HDFN.[20] This condition arises when an RhD-negative mother carries an RhD-positive fetus.[21]

-

Sensitization: During pregnancy or, more commonly, at delivery, a fetomaternal hemorrhage can expose the mother's immune system to the fetal RhD-positive RBCs.[3][22]

-

Primary Immune Response: The mother's immune system recognizes the D antigen as foreign and produces IgM antibodies, followed by class-switching to IgG anti-D antibodies. Memory B cells are also formed.[21]

-

Subsequent Pregnancies: In a subsequent pregnancy with an RhD-positive fetus, the maternal memory B cells are rapidly activated upon re-exposure to the D antigen. This triggers a robust secondary immune response, producing large amounts of high-avidity IgG anti-D.[20][23]

-

Pathology: The maternal IgG antibodies cross the placenta, bind to the fetal RhD-positive RBCs, and mediate their destruction (hemolysis) by the fetal reticuloendothelial system.[20][23] This leads to anemia, hyperbilirubinemia, and in severe cases, hydrops fetalis.[20][22]

The development of Rh immune globulin (RhIG) prophylaxis in the 1960s, administered to RhD-negative mothers during pregnancy and after delivery, has dramatically reduced the incidence of HDFN by preventing initial maternal sensitization.[1][3]

Methodologies in Rh Blood Grouping and Antibody Detection

Standard immunohematology techniques are used to determine Rh phenotype and detect clinically significant antibodies.

Experimental Protocol: Indirect Antiglobulin Test (IAT) for Anti-D Detection

The IAT (or Indirect Coombs Test) is crucial for detecting circulating IgG antibodies, such as anti-D, in a patient's or pregnant woman's serum.[24][25]

-

Reagents and Samples:

-

Patient/Maternal Serum (containing potential antibodies).

-

Reagent RBCs: Commercially prepared group O, RhD-positive RBCs.[25]

-

Potentiator: Low Ionic Strength Saline (LISS) to enhance antigen-antibody uptake.

-

Antihuman Globulin (AHG) Reagent (Coombs' reagent): Contains antibodies against human IgG and/or complement.[24]

-

IgG-sensitized Control Cells.

-

-

Procedure:

-

Sensitization Phase:

-

Label a test tube. Add 2 drops of patient serum and 1 drop of reagent RhD-positive RBCs.[26]

-

Add a potentiator like LISS according to manufacturer instructions.

-

Mix and incubate at 37°C for 15-30 minutes. During this time, any anti-D IgG in the serum will bind to the D antigens on the reagent RBCs.[24][25]

-

-

Washing Phase:

-

Agglutination Phase:

-

Add 2 drops of AHG reagent to the dry RBC button.[27]

-

Mix and centrifuge at a calibrated speed and time (e.g., 1000g for 20 seconds).[25]

-

Gently resuspend the cell button and examine macroscopically and microscopically for agglutination. Agglutination indicates the presence of anti-D in the patient's serum.[27]

-

-

Validation:

-

Add 1 drop of IgG-sensitized control cells to all negative tests.

-

Centrifuge and read. Agglutination must be present to validate the negative result, confirming the AHG reagent was active.[26]

-

-

Conclusion

The discovery of the Rhesus blood group system by Landsteiner and Wiener was a monumental achievement that resolved major questions in transfusion medicine and obstetrics. From a simple agglutination experiment with animal serum to the detailed molecular characterization of the RHD and RHCE genes, our understanding of this complex system has evolved dramatically. This knowledge has been directly translated into life-saving clinical practices, most notably the prevention of HDFN through RhIG prophylaxis and the enhancement of transfusion safety. The ongoing study of the Rh system's polymorphisms and molecular variants continues to be a vital area of research, essential for improving patient outcomes in transfusion and transplantation medicine.

References

- 1. Karl Landsteiner (1868–1943): A Versatile Blood Scientist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Karl Landsteiner (1868–1943) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemolytic Disease of the Newborn: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. How did the discovery of the rhesus factor affect society? 7 Surprising Ways the Discovery of the Rhesus Factor Transformed Society | The Immune System Explainer [immunostudies.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Rh factor | Research Starters | EBSCO Research [ebsco.com]

- 8. The Rh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rh blood group system - Wikipedia [en.wikipedia.org]

- 10. clinlabnavigator.com [clinlabnavigator.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Molecular Background of RhD-positive and RhD-negative Phenotypes in a Saudi Population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Molecular genetic basis of the human Rhesus blood group system | Semantic Scholar [semanticscholar.org]

- 16. RHD molecular analysis—from discovery to next generation sequencing - Madgett - Annals of Blood [aob.amegroups.org]

- 17. Molecular basis for the RhD negative phenotype in Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood group phenotypes | Australian Red Cross Lifeblood [lifeblood.com.au]

- 19. dovepress.com [dovepress.com]

- 20. Rh Incompatibility: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 21. Rh disease - Wikipedia [en.wikipedia.org]

- 22. Hemolytic Disease of the Fetus and Newborn - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Volume 3, Chapter 66. Alloimmune Hemolytic Disease of the Fetus and Newborn (Erythroblastosis Fetalis): Diagnosis, Management, and Prevention [glowm.com]

- 24. Coombs Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. labpedia.net [labpedia.net]

- 26. labcarediagnostics.com [labcarediagnostics.com]

- 27. uomus.edu.iq [uomus.edu.iq]

Prevalence of different Rh CDE phenotypes in populations.

An In-depth Technical Guide to the Prevalence and Determination of Rh CDE Phenotypes

Introduction

The Rhesus (Rh) blood group system is the most polymorphic of the human blood groups and is critically important in transfusion medicine and obstetrics.[1] Comprising over 50 distinct antigens, the system's clinical significance is second only to the ABO system.[2] The five principal and most immunogenic antigens are D, C, c, E, and e.[3][4] The presence or absence of the D antigen determines if an individual is Rh-positive or Rh-negative, a crucial factor for preventing hemolytic transfusion reactions (HTR) and Hemolytic Disease of the Fetus and Newborn (HDFN).[5]

Alloimmunization against Rh antigens, particularly D, can lead to severe clinical complications. This risk is heightened in multi-transfused patients, such as those with sickle cell disease, and in RhD-negative pregnant women carrying an RhD-positive fetus.[5][6] The prevalence of Rh CDE phenotypes varies significantly across different global populations and ethnic groups.[3][7] Therefore, a comprehensive understanding of these prevalence rates, coupled with robust methodologies for their determination, is essential for clinical practice, population genetics research, and the development of immunomodulatory drugs.

This guide provides a detailed overview of the genetic basis of the Rh system, presents quantitative data on the prevalence of major Rh antigens and phenotypes across various populations, outlines standard experimental protocols for Rh typing, and illustrates key workflows and concepts through diagrams.

Genetic Basis and Nomenclature

The Rh antigens are encoded by two highly homologous and closely linked genes on chromosome 1: RHD and RHCE.[2][4]

-

The RHD gene encodes the RhD protein, which carries the D antigen. In most RhD-negative individuals of Caucasian descent, the RHD gene is deleted.[7]

-

The RHCE gene encodes the RhCE protein through alternative splicing, carrying the C/c and E/e antigens as antithetical pairs.[4]

Two main nomenclature systems are used to describe Rh phenotypes and genotypes:

-

Fisher-Race (CDE Nomenclature): This system is based on the theory of three separate but closely linked genes (D/d, C/c, E/e). Although the "d" antigen does not exist, "d" is used to denote the absence of the D antigen.[1]

-

Wiener (Rh-Hr Nomenclature): This system posits a single gene producing an agglutinogen with multiple blood factors. For example, R1 corresponds to DCe, R2 to DcE, R0 to Dce, and r to dce.[1][8]

The genetic relationship between the genes and the surface antigens is illustrated below.

Prevalence of Rh Antigens and Phenotypes

The frequencies of the five principal Rh antigens and their resulting phenotypes show significant variation among different ethnic and racial groups. This diversity is a critical consideration for transfusion services to ensure the availability of antigen-negative blood for alloimmunized patients.

Antigen Frequencies

The prevalence of individual D, C, c, E, and e antigens in selected global populations is summarized in Table 1. The 'e' antigen is the most common in nearly all populations, while the prevalence of D, C, c, and E varies substantially.[7][9][10]

Table 1: Prevalence of Principal Rh Antigens in Different Populations

| Antigen | Caucasians (%) | Blacks (%) | Asians (%) | Indians (%) |

| D | 85[7] | 92[7] | 99[7] | 93.4 - 95.8[9][11] |

| C | 68[7] | 27[7] | 93[7] | 87.9 - 90.5[9][11] |

| c | 80[7] | 96[7] | 47[7] | 50.5 - 55.6[9][11] |

| E | 29[7] | 22[7] | 39[7] | 15.9 - 19.3[9][11] |

| e | 98[7] | 98[7] | 96[7] | 98.8 - 99.0[9][11] |

Frequencies are approximate and can vary within specific subpopulations.

Phenotype Frequencies

The combination of these antigens results in a wide array of phenotypes. The most common Rh-positive phenotype in Caucasians and Asians is DCe/dce (R1r), while in individuals of African descent, Dce/dce (R0r) is more prevalent.[5][7] The most frequent Rh-negative phenotype across most populations is cde/cde (rr).[12]

Table 2: Prevalence of Common Rh Phenotypes (Fisher-Race and Wiener)

| Phenotype (Fisher-Race) | Phenotype (Wiener) | Caucasians (%) | Blacks (%) | Asians (%) |

| DCe/dce | R1r | 35.3 | 7.9 | 34.7 |

| DCe/DCe | R1R1 | 17.3 | 2.0 | 48.0 |

| dce/dce | rr | 15.0 | 7.0 | <1.0 |

| DCe/DcE | R1R2 | 13.5 | 3.0 | 6.0 |

| DcE/dce | R2r | 11.9 | 3.9 | 1.9 |

| Dce/dce | R0r | 2.0 | 34.0 | 2.0 |

Source: Data compiled from Australian Red Cross Lifeblood and other population studies.[13] Frequencies are approximate.

Methodologies for Rh Phenotyping and Genotyping

Accurate determination of the Rh status is crucial for safe clinical practice. Both serological and molecular methods are employed, each with specific applications and limitations.

Serological Methods

Serological testing is the standard method for routine Rh phenotyping, relying on the principle of hemagglutination, where red blood cells (RBCs) clump in the presence of specific antibodies.[14]

-

Principle: This classic method detects the agglutination of RBCs when mixed with specific monoclonal antisera (e.g., anti-D, anti-C, anti-c, anti-E, anti-e) in a test tube.

-

Reagents and Equipment:

-

Monoclonal antisera (Anti-D, -C, -c, -E, -e)

-

Patient/donor EDTA anticoagulated whole blood

-

Isotonic saline

-

Glass test tubes (12 x 75 mm)

-

Serological centrifuge

-

Pipettes

-

Microscope (for grading weak reactions)

-

-

Procedure:

-

Prepare a 2-5% Red Cell Suspension: Wash patient/donor RBCs with isotonic saline to remove plasma proteins. Resuspend the washed cells in saline to achieve a 2-5% concentration.[15]

-

Labeling: Label a separate test tube for each antiserum being tested, plus a control tube.

-

Reagent Addition: Add one drop of the appropriate antiserum to each labeled tube.

-

Sample Addition: Add one drop of the prepared RBC suspension to each tube.[4]

-

Incubation: Mix the contents gently and incubate at 37°C for 15-30 minutes. Incubation enhances antigen-antibody reactions, especially for IgG antibodies.[4]

-

Centrifugation: Centrifuge the tubes at a calibrated speed and time (e.g., 1000 RPM for 1 minute) to facilitate agglutination.[4]

-

Reading and Interpretation: Gently resuspend the cell button and examine for agglutination. The presence of agglutination indicates a positive result for that antigen. The absence of agglutination indicates a negative result.[4] All negative anti-D tests for donors should be further tested for weak D expression.[6]

-

-

Column Agglutination (Gel Card): This widely used method involves microtubes containing a gel matrix. RBCs and antisera are added to the top of the microtube and centrifuged. Agglutinated cells are trapped in the gel, while unagglutinated cells form a pellet at the bottom. This method offers high sensitivity and reproducibility.[14]

-

Solid-Phase Microplate Systems: In this technique, either antibodies or RBC antigens are immobilized on the bottom of microplate wells. This automated method is suitable for high-throughput screening.[14][15]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Rh blood group system - Wikipedia [en.wikipedia.org]

- 3. Distribution and frequency of principal Rh blood group antigens (D, C, c, E, and e) and their phenotypes in the blood donors attending blood bank in a tertiary care hospital in Barpeta district of Assam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myhematology.com [myhematology.com]

- 5. The RH system - NHS Blood Donation [blood.co.uk]

- 6. Serological analysis of Rh antigens: how far can we go? - Nadarajan - Annals of Blood [aob.amegroups.org]

- 7. The Rh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. arup.utah.edu [arup.utah.edu]

- 9. Frequency of Rh and Kell antigens among blood donors: A retrospective analysis from a tertiary care center in Eastern India - Journal of Hematology and Allied Sciences [jhas-bsh.com]

- 10. The Distribution Patterns of Rhesus (Rh) Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prevalence of ABO, Rh (D, C, c, E, and e), and Kell (K) antigens in blood donors: A single-center study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Frequency of Rh Phenotype and Its Probable Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blood group phenotypes | Australian Red Cross Lifeblood [lifeblood.com.au]

- 14. Blood Group Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emedicine.medscape.com [emedicine.medscape.com]

The Role of Anti-C, -c, -D, and -E Antibodies in Hemolytic Disease of the Fetus and Newborn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemolytic Disease of the Fetus and Newborn (HDFN) is an alloimmune condition where maternal IgG antibodies cross the placenta and destroy fetal red blood cells (RBCs).[1] This destruction can lead to a range of clinical outcomes, from mild anemia and jaundice to severe hydrops fetalis and intrauterine death. While Anti-D is historically the most well-known cause of severe HDFN, alloantibodies against other Rh antigens, particularly C, c, and E, are increasingly recognized as significant contributors to the disease burden, especially with the widespread use of RhD immunoglobulin prophylaxis.[2][3] This guide provides an in-depth technical overview of the role of Anti-C, -c, -D, and -E antibodies in HDFN, focusing on the underlying pathophysiology, diagnostic methodologies, and the correlation between laboratory findings and clinical severity.

Pathophysiology of HDFN

The pathogenesis of HDFN is initiated by maternal alloimmunization against fetal RBC antigens inherited from the father that are absent in the mother.[3] During pregnancy or at delivery, fetal RBCs can enter the maternal circulation, sensitizing the mother's immune system and leading to the production of IgG antibodies. In subsequent pregnancies with an antigen-positive fetus, these maternal IgG antibodies are actively transported across the placenta, where they bind to the corresponding antigens on fetal RBCs.

The antibody-coated fetal RBCs are then recognized and destroyed by mononuclear phagocytes, primarily in the fetal spleen, through a process of extravascular hemolysis.[4] This leads to fetal anemia, which stimulates compensatory erythropoiesis in the liver and spleen, resulting in hepatosplenomegaly.[5] The breakdown of hemoglobin releases large amounts of bilirubin, which, in the fetus, is cleared by the placenta. However, after birth, the immature neonatal liver is unable to conjugate the excess bilirubin, leading to hyperbilirubinemia and jaundice. If left untreated, severe hyperbilirubinemia can lead to kernicterus, a devastating neurological condition.[5]

Quantitative Data on HDFN Prevalence and Severity

The prevalence and clinical significance of HDFN vary depending on the specificity of the maternal alloantibody. While Anti-D has historically been the most common cause of severe HDFN, the incidence has significantly decreased with RhD immunoglobulin prophylaxis. Consequently, the relative importance of other Rh antibodies has increased.

| Antibody Specificity | Prevalence of Alloimmunization (per 100,000 pregnancies) | Risk of Severe HDFN | Critical Titer for Monitoring |

| Anti-D | 586[4] | High[2] | 1:8 to 1:32[6] |

| Anti-c | 29[4] | High[2] | >7.5 IU/mL[7] |

| Anti-E | Data varies, but is a common non-D antibody[3][8] | Mild to Moderate[9] | 1:32[10] |

| Anti-C | Less common than Anti-E and Anti-c[8] | Mild[9] | Generally monitored if detected |

| Anti-e | Rare cause of HDFN | Mild[9] | Generally monitored if detected |

Table 1: Prevalence and Clinical Significance of Common Rh Antibodies in HDFN.

The severity of HDFN is influenced by the concentration and subclass of the maternal IgG antibodies. IgG1 and IgG3 subclasses are more efficient at activating phagocytes and are therefore associated with more severe disease.[6]

| Maternal Antibody Titer (Anti-D) | Clinical Outcome |

| < 1:8 | Low risk of severe HDFN |

| 1:8 - 1:32 | Variable risk, may result in mild to severe HDFN[6] |

| > 1:32 | Increased risk of severe HDFN[6] |

Table 2: Correlation of Anti-D Titer with HDFN Severity.

Experimental Protocols for Antibody Detection and Characterization

Accurate detection and characterization of maternal alloantibodies are crucial for the diagnosis and management of HDFN. The following are key experimental protocols used in clinical and research settings.

Indirect Antiglobulin Test (IAT)

The IAT is the primary screening method to detect clinically significant antibodies in maternal serum.

Principle: Maternal serum is incubated with reagent red blood cells of a known antigen profile. If antibodies are present in the serum, they will bind to the corresponding antigens on the reagent RBCs. The addition of anti-human globulin (AHG) reagent will then cause agglutination of the sensitized RBCs.

Detailed Methodology:

-

Sample Preparation: Obtain a serum or plasma sample from the pregnant woman.

-

Incubation: In a test tube, combine 2 drops of maternal serum with 1 drop of a 3-5% suspension of reagent RBCs (screening cells).

-

Incubate the mixture at 37°C for 15-60 minutes to allow for antibody sensitization of the RBCs.[11]

-

Washing: Wash the RBCs three to four times with isotonic saline to remove unbound antibodies. Decant the supernatant completely after the final wash.

-

Addition of AHG: Add 2 drops of polyspecific AHG reagent to the washed RBC pellet.

-

Centrifugation: Centrifuge the tube at a calibrated speed and time (e.g., 1000 rpm for 1 minute).[12]

-

Reading and Interpretation: Gently resuspend the RBC button and examine for agglutination. The presence of agglutination indicates a positive result, signifying the presence of alloantibodies.

Direct Antiglobulin Test (DAT)

The DAT is performed on the newborn's red blood cells to detect maternal antibodies that have coated the cells in vivo.

Principle: The newborn's RBCs are washed to remove unbound immunoglobulins. The addition of AHG reagent directly to these washed cells will cause agglutination if they are coated with maternal IgG antibodies.

Detailed Methodology:

-

Sample Preparation: Obtain a cord blood or neonatal venous blood sample in an EDTA tube.

-

Prepare a 3-5% suspension of the newborn's RBCs in isotonic saline.

-

Washing: Wash the RBCs three to four times with isotonic saline to remove the newborn's plasma and any unbound antibodies.

-

Addition of AHG: Add 1-2 drops of polyspecific or anti-IgG AHG reagent to the washed RBC pellet.

-

Centrifugation: Centrifuge the tube according to the manufacturer's instructions.

-

Reading and Interpretation: Examine the tube for agglutination. A positive result confirms that the newborn's RBCs are coated with maternal antibodies.[13]

Antibody Titration

Antibody titration is a semi-quantitative method used to determine the concentration of an antibody in a serum sample. Serial dilutions of the maternal serum are tested against reagent RBCs positive for the corresponding antigen.

Principle: The titer is the reciprocal of the highest dilution of serum that still shows a positive reaction (agglutination). A four-fold or greater increase in titer during pregnancy is generally considered significant.

Detailed Methodology:

-

Serial Dilutions: Prepare serial twofold dilutions of the maternal serum in saline (e.g., neat, 1:2, 1:4, 1:8, 1:16, 1:32, etc.).[14]

-

Incubation: For each dilution, add 1 volume of the diluted serum to 1 volume of a 3-5% suspension of reagent RBCs homozygous for the target antigen.

-

Incubate the tubes at 37°C for 15-60 minutes.

-

Washing and AHG Addition: Wash the cells and add AHG reagent as described in the IAT protocol.

-

Reading and Interpretation: The titer is reported as the reciprocal of the highest dilution showing a macroscopic (1+) agglutination.[14]

Signaling Pathways in RBC Destruction

The destruction of antibody-coated red blood cells in HDFN is primarily mediated by macrophages in the fetal spleen through a process called erythrophagocytosis. This process is initiated by the binding of the Fc portion of the maternal IgG antibodies to Fc-gamma receptors (FcγRs) on the surface of macrophages.

Caption: Fcγ Receptor-Mediated Erythrophagocytosis Pathway.